![molecular formula C12H19ClN2O2S B2369849 5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride CAS No. 1955524-11-4](/img/structure/B2369849.png)
5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2S and a molecular weight of 290.81 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Cyclopropylmethyl)-2,3-dimethylbenzenesulfonamide
- N-(Cyclopropylmethyl)-4-methylbenzenesulfonamide
- N-(Cyclopropylmethyl)-2,4-dimethylbenzenesulfonamide
Uniqueness
5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of the cyclopropylamino group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
IUPAC Name |
5-[(cyclopropylamino)methyl]-2,3-dimethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-8-5-10(7-14-11-3-4-11)6-12(9(8)2)17(13,15)16;/h5-6,11,14H,3-4,7H2,1-2H3,(H2,13,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTPKDFAGYEBPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N)CNC2CC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)
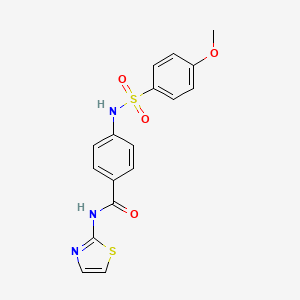
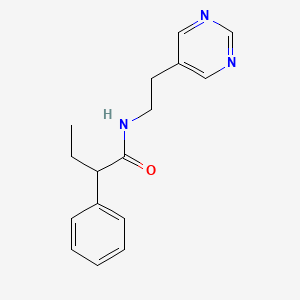
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2369772.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2369774.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2369775.png)
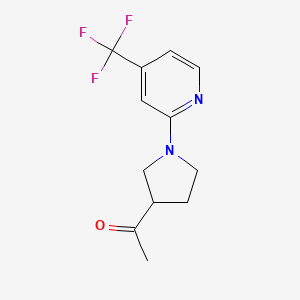
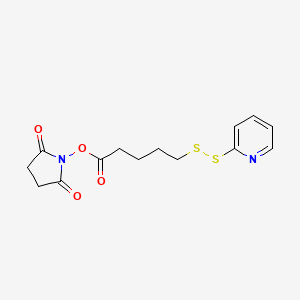
![N-[(4-methylphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
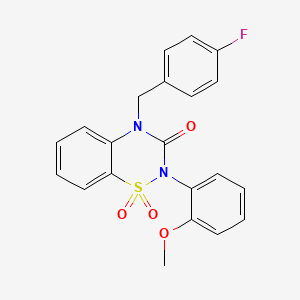
![3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2369784.png)
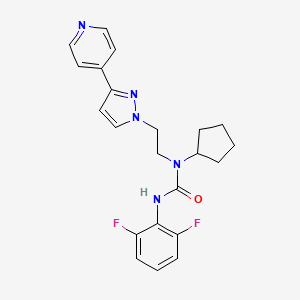
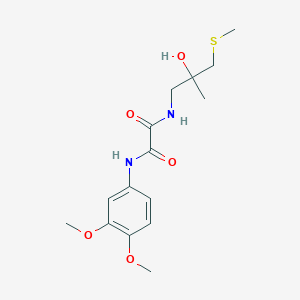
![6-[(2,5-Dimethylphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369789.png)
